molecular formula C12H13NO4 B1386675 methyl 2,4-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate CAS No. 1092352-70-9

methyl 2,4-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate

Cat. No. B1386675
M. Wt: 235.24 g/mol
InChI Key: ZZAIAYHRONJKNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 2,4-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate” is a chemical compound . It is used for proteomics research .


Synthesis Analysis

A convenient one-pot synthesis of ethyl 3,4-dihydro-2-methyl-3-oxo-2H-1,4-benzoxazine-2-carboxylates and 3,4-dihydro-2-methyl-3-oxo-2H-pyrido [3,2-b]-1,4-oxazine-2-carboxylates and their conversion into the respective carboxylic acids are described .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H9NO4/c1-14-10 (13)6-2-3-8-7 (4-6)11-9 (12)5-15-8/h2-4H,5H2,1H3, (H,11,12) .


Chemical Reactions Analysis

The generated imino intermediate coordinates with silica supported Bismuth Triflate catalyst and then creates the electrophilic center on the imino carbon atom and enables the attack of β -keto ester (2) on imino intermediate .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature. It should be stored in a sealed, dry environment at 2-8°C .

Scientific Research Applications

  • Medicinal Chemistry

    • The compound 1,2,4-benzothiadiazine-1,1-dioxide, which is structurally similar to the compound you mentioned, has been studied for various pharmacological activities .
    • These activities include antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators .
    • The methods of application and experimental procedures vary depending on the specific activity being studied. For example, for antimicrobial activity, the compound might be tested against various bacterial strains in a lab setting .
    • The outcomes of these studies also vary, but generally, the compound has shown promising results in these areas .
  • Antimicrobial Agent Development

    • A study synthesized a series of novel (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives and evaluated their in vitro antimicrobial activities .
    • The derivatives were synthesized by cyclization, hydrolysis, decarboxylation, condensation reaction, and Vilsmeier–Haack formylation reaction .
    • The synthesized compounds were screened for in vitro antimicrobial activity against both Gram-positive and Gram-negative bacteria .
    • The results showed that the synthesized derivatives possess significant antimicrobial activity, which is attributed to the introduction of a methoxy group in the structure .
  • Antiviral Activity

    • 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives, which are structurally similar to the compound you mentioned, have been reported as antiviral agents .
    • One of the tested compounds, methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate, showed inhibitory activity against influenza A with IC 50 = 7.53 μmol/L and the highest selectivity index (SI) value 17 .
  • Anti-HIV Activity

    • Indole derivatives, which are structurally similar to the compound you mentioned, have been tested for anti-HIV activity .
    • For example, 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives were synthesized and screened for their anti-HIV activity against HIV-1 (IIIB) and HIV-2 (ROD) strains replication in acutely infected cells .
  • Anticancer Activity

    • Indole derivatives have also been studied for their anticancer activity .
    • The specific methods of application and experimental procedures would depend on the specific type of cancer being targeted and the specific derivative being used .
  • Antioxidant Activity

    • Indole derivatives have been tested for antioxidant activity .
    • This involves testing the compound’s ability to neutralize harmful free radicals in the body .
  • Antihypertensive Activity

    • 1,2,4-benzothiadiazine-1,1-dioxide, a compound structurally similar to the one you mentioned, has been studied for its antihypertensive activity .
    • The specific methods of application and experimental procedures would depend on the specific derivative being used .
  • Antidiabetic Activity

    • 1,2,4-benzothiadiazine-1,1-dioxide has also been studied for its antidiabetic activity .
    • The specific methods of application and experimental procedures would depend on the specific derivative being used .
  • KATP Channel Activators

    • 1,2,4-benzothiadiazine-1,1-dioxide has been reported as a KATP channel activator .
    • The specific methods of application and experimental procedures would depend on the specific derivative being used .
  • AMPA Receptor Modulators

    • 1,2,4-benzothiadiazine-1,1-dioxide has been reported as an AMPA receptor modulator .
    • The specific methods of application and experimental procedures would depend on the specific derivative being used .
  • Antimicrobial Activity

    • Indole derivatives, which are structurally similar to the compound you mentioned, have been tested for antimicrobial activity .
    • This involves testing the compound’s ability to inhibit the growth of various microorganisms .
  • Antitubercular Activity

    • Indole derivatives have also been studied for their antitubercular activity .
    • This involves testing the compound’s ability to inhibit the growth of Mycobacterium tuberculosis .

Safety And Hazards

The compound is classified under GHS07. The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

methyl 2,4-dimethyl-3-oxo-1,4-benzoxazine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4/c1-7-11(14)13(2)9-6-8(12(15)16-3)4-5-10(9)17-7/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZAIAYHRONJKNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(C2=C(O1)C=CC(=C2)C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2,4-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 2,4-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate

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